(4-(Difluoromethoxy)naphthalen-1-yl)methanol
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Overview
Description
(4-(Difluoromethoxy)naphthalen-1-yl)methanol is an organofluorine compound characterized by the presence of a difluoromethoxy group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethoxy)naphthalen-1-yl)methanol typically involves the introduction of the difluoromethoxy group to the naphthalene ring followed by the reduction of the resulting intermediate to obtain the final product. Common synthetic routes include:
Nucleophilic Substitution: Starting with a naphthalene derivative, the difluoromethoxy group can be introduced via nucleophilic substitution using difluoromethyl ether as the reagent.
Reduction: The intermediate product is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethoxy)naphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can convert the hydroxyl group to a methyl group.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoic acid derivatives.
Reduction: Formation of (4-(Difluoromethoxy)naphthalen-1-yl)methane.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
(4-(Difluoromethoxy)naphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-(Difluoromethoxy)naphthalen-1-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxynaphthalen-1-yl)methanol: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(4-Fluoronaphthalen-1-yl)methanol: Contains a fluorine atom instead of a difluoromethoxy group.
(4-(Trifluoromethoxy)naphthalen-1-yl)methanol: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in (4-(Difluoromethoxy)naphthalen-1-yl)methanol imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications.
Properties
IUPAC Name |
[4-(difluoromethoxy)naphthalen-1-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c13-12(14)16-11-6-5-8(7-15)9-3-1-2-4-10(9)11/h1-6,12,15H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDUUONSOCEYDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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